molecular formula C10H8F3IO2 B12587508 4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene CAS No. 647855-30-9

4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene

Cat. No.: B12587508
CAS No.: 647855-30-9
M. Wt: 344.07 g/mol
InChI Key: PLJSHXRGRJSSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of iodine, trifluoromethoxy, and prop-2-en-1-yloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that contains the trifluoromethoxy group.

    Allylation: The prop-2-en-1-yloxy group is introduced via an allylation reaction, where an allyl halide reacts with the phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The double bond in the prop-2-en-1-yloxy group can undergo addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carbonyl-containing compounds.

Scientific Research Applications

4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The iodine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, while the prop-2-en-1-yloxy group can participate in covalent bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-[(prop-2-yn-1-yl)oxy]-2-(trifluoromethoxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.

    4-Bromo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene imparts unique reactivity and properties compared to its bromine or chlorine analogs

Properties

CAS No.

647855-30-9

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

4-iodo-1-prop-2-enoxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H8F3IO2/c1-2-5-15-8-4-3-7(14)6-9(8)16-10(11,12)13/h2-4,6H,1,5H2

InChI Key

PLJSHXRGRJSSND-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)I)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.